molecular formula C8H5F2O2- B8366908 alpha,alpha-Difluorophenylacetate

alpha,alpha-Difluorophenylacetate

Cat. No.: B8366908
M. Wt: 171.12 g/mol
InChI Key: PFKSLFZFBCIJOI-UHFFFAOYSA-M
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Description

α,α-Difluorophenylacetate refers to a class of compounds derived from phenylacetic acid, where two fluorine atoms replace hydrogens on the benzylic carbon (the carbon adjacent to the aromatic ring). The parent acid form, α,α-difluorophenylacetic acid (CAS 360-03-2), has a molecular formula of C₈H₆F₂O₂ and a molecular weight of 172.13 g/mol . Its ethyl ester derivative, ethyl α,α-difluorophenylacetate (CAS 2248-46-6), has a molecular weight of 200.185 g/mol and is widely used as a fluorinated building block in pharmaceutical and agrochemical synthesis . The fluorine atoms enhance metabolic stability and modulate electronic properties, making it a valuable intermediate for introducing difluoromethyl groups into target molecules .

Properties

Molecular Formula

C8H5F2O2-

Molecular Weight

171.12 g/mol

IUPAC Name

2,2-difluoro-2-phenylacetate

InChI

InChI=1S/C8H6F2O2/c9-8(10,7(11)12)6-4-2-1-3-5-6/h1-5H,(H,11,12)/p-1

InChI Key

PFKSLFZFBCIJOI-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)[O-])(F)F

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Structural Derivatives with Halogen Substituents

Ethyl 4-Chloro-α,α-difluorophenylacetate (CAS N/A)
  • Structure : Differs by a chlorine substituent at the para position of the benzene ring.
  • Properties : Molecular weight = 206.57 g/mol , density = 1.286 g/cm³ , boiling point = 267.1°C .
  • Applications : Functions as an intermediate in organic synthesis, particularly where additional electron-withdrawing effects are required to direct reactivity in pharmaceutical or pesticide synthesis .
  • Comparison : The chlorine atom increases molecular weight and polarizability compared to the unsubstituted ethyl ester. This may enhance interactions with hydrophobic pockets in biological targets .
Phenyl Trifluoroacetate (CAS 500-73-2)
  • Structure : Features a trifluoroacetyl group (CF₃COO-) attached to a phenyl ring.
  • Properties : Molecular formula = C₈H₅F₃O₂ , primarily used as a laboratory chemical .
  • Applications : Employed in acylations and as a precursor for trifluoromethylated compounds. The trifluoro group is more electron-withdrawing than difluoro, increasing reactivity in nucleophilic substitutions .
  • Comparison : The trifluoroacetate group is significantly more reactive than the difluorophenylacetate moiety, limiting its stability but enhancing utility in high-energy reactions .

Derivatives with Functional Group Variations

Ethyl α-Iodophenylacetate (CAS 78489-65-3)
  • Structure : Substitutes fluorine with iodine on the benzylic carbon.
  • Properties : Molecular weight = 290.097 g/mol .
  • Applications : The iodine atom serves as a leaving group in nucleophilic substitutions, making this compound useful in cross-coupling reactions for drug discovery .
  • Comparison : The larger iodine atom increases steric bulk and polarizability, altering reaction kinetics compared to the smaller fluorine substituents .
Ethyl 2-(Diethylamino)-2-phenylacetate (CAS 2059944-97-5)
  • Structure: Incorporates a diethylamino group on the benzylic carbon.
  • Properties: Molecular formula = C₁₄H₂₁NO₂ .
  • Comparison: The basic amino group contrasts with the electronegative fluorine atoms, leading to divergent chemical and pharmacological behaviors .

Methyl and Ethyl Ester Comparisons

Ethyl α,α-Difluorophenylacetate vs. Methyl Analogs
  • Methyl α-Methyl-p-(2-thenoyl)phenylacetate (Suprofen Derivative) Structure: Includes a methyl group and a thenoyl substituent on the phenyl ring . Applications: Used in nonsteroidal anti-inflammatory drugs (NSAIDs) like suprofen. The methyl and thenoyl groups enhance target specificity for cyclooxygenase enzymes . Comparison: The additional substituents increase molecular complexity and specificity, whereas the difluoroethyl ester prioritizes metabolic stability and electronic modulation .

Physicochemical and Functional Comparison

Compound Name Molecular Weight (g/mol) Boiling Point (°C) Key Applications Key Differentiators
α,α-Difluorophenylacetic acid 172.13 N/A Pharmaceutical difluoromethylation Parent acid; high reactivity
Ethyl α,α-difluorophenylacetate 200.18 193–194 Agrochemical intermediates Ethyl ester enhances stability
Ethyl 4-chloro-α,α-difluoroacetate 206.57 267.1 Directed synthesis of halogenated APIs Chlorine adds electron withdrawal
Phenyl trifluoroacetate 196.12 N/A Laboratory acylations Trifluoro group increases reactivity

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing α,α-difluorophenylacetate, and how can reaction conditions be optimized for yield and selectivity?

  • Methodological Answer : The compound is frequently synthesized via decarboxylative coupling reactions. For example, Gao et al. (2020) demonstrated a photoinitiated decarboxylative C3-difluoroarylmethylation of quinoxalinones using potassium 2,2-difluoro-2-arylacetates in water, achieving yields up to 75% under ambient conditions . Optimization strategies include adjusting pH (neutral to mildly acidic), varying light intensity for photoinitiation, and using green solvents (e.g., water) to enhance sustainability. Reaction progress can be monitored via HPLC to identify intermediates and optimize reaction time.

Q. How should researchers characterize the purity and structural integrity of α,α-difluorophenylacetate?

  • Methodological Answer : Key characterization methods include:

  • Melting Point Analysis : The compound typically melts between 65–75°C; deviations may indicate impurities .
  • NMR Spectroscopy : 19F^{19}\text{F} NMR is critical for confirming difluoromethylation (characteristic shifts at δ −90 to −110 ppm). 1H^{1}\text{H} NMR can identify aryl proton environments.
  • HPLC-Purity Assays : Use C18 reverse-phase columns with UV detection (λ = 254 nm) to verify ≥98% purity .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion peaks ([M-H]⁻ at m/z 187.02).

Q. What stability considerations are critical when handling α,α-difluorophenylacetate in experimental workflows?

  • Methodological Answer : The compound is hygroscopic and prone to hydrolysis under basic conditions. Store at −20°C in airtight, amber vials with desiccants. Avoid prolonged exposure to light, as UV radiation may induce decarboxylation. Pre-purify via recrystallization (using ethyl acetate/hexane) to remove acidic byproducts, which can catalyze degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported enzymatic mechanisms involving α,α-difluorophenylacetate decarboxylation?

  • Methodological Answer : Discrepancies in mechanistic studies (e.g., radical vs. ionic pathways) can be addressed via isotopic labeling and kinetic isotope effect (KIE) experiments. Rodrigues et al. (2020) used 13C^{13}\text{C}-labeled substrates to track carboxylate migration in phenylacetate decarboxylase (PhdB), identifying a glycyl radical mechanism . Complementary DFT calculations can model transition states to validate experimental observations.

Q. What strategies improve regioselective difluoromethylation of heterocycles using α,α-difluorophenylacetate derivatives?

  • Methodological Answer : Sui et al. (2023) achieved regioselective cyclization of benzimidazo-isoquinolinones under catalyst-free, mild conditions (40°C, DMSO) by tuning electronic effects of substituents on the arylacetate . Computational screening (e.g., Fukui function analysis) predicts reactive sites on heterocycles. Steric control via bulky directing groups (e.g., tert-butyl) can further enhance selectivity.

Q. How can computational modeling guide the optimization of α,α-difluorophenylacetate-based reactions?

  • Methodological Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-311+G(d,p)) model reaction energetics and transition states. For example, Chen et al. (2018) applied rhodium-catalyzed asymmetric hydrogenation to difluorinated phosphonates, using computational docking to predict enantioselectivity . Similar approaches can identify optimal catalysts (e.g., Pd or Rh complexes) and solvent systems for difluoromethylation.

Q. What analytical techniques are most effective for detecting trace impurities in α,α-difluorophenylacetate batches?

  • Methodological Answer : Combine:

  • GC-MS : Detect volatile byproducts (e.g., fluorobenzene derivatives).
  • Ion Chromatography : Quantify residual acidic impurities (e.g., unreacted phenylacetic acid).
  • X-ray Diffraction (XRD) : Confirm crystalline purity and identify polymorphic forms .

Methodological Frameworks for Research Design

  • Data Contradiction Analysis : Compare results across studies under identical conditions (pH, solvent, temperature). Use statistical tools (e.g., Cronbach’s alpha) to assess reproducibility .
  • Ethical and Feasibility Evaluation : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize research questions . For example, a novel study could explore the compound’s application in fluorinated peptide mimetics.

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